molecular formula C17H21N7O3S B216227 N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide

Cat. No. B216227
M. Wt: 403.5 g/mol
InChI Key: QNBORYCUOZBOOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide, also known as CTDP, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. CTDP is a small molecule that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.

Mechanism of Action

The mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide has been shown to activate the cAMP/PKA pathway and inhibit the mTOR pathway, which are involved in synaptic plasticity and cell growth, respectively. N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide has also been found to modulate the levels of various neurotransmitters and cytokines, which may contribute to its effects on synaptic transmission and immune response.
Biochemical and Physiological Effects
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide has been shown to have various biochemical and physiological effects in cells and animals. In neurons, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide has been found to enhance synaptic transmission and improve memory by increasing the levels of neurotransmitters such as glutamate and acetylcholine. In cancer cells, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide has been shown to inhibit cell growth and induce apoptosis by targeting specific signaling pathways such as the PI3K/Akt/mTOR pathway. In immune cells, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide has been found to modulate the production of cytokines and chemokines, which may contribute to its effects on the immune response.

Advantages and Limitations for Lab Experiments

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide has several advantages for lab experiments, including its small molecular size, high purity, and stability. N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide is also readily available from commercial sources, making it easy to obtain for research purposes. However, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations. Careful dose-response studies are needed to determine the optimal concentration of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide for specific experimental conditions.

Future Directions

There are several future directions for research on N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide. One area of interest is the development of more efficient and scalable synthesis methods for N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide. Another area of interest is the identification of specific molecular targets of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide and the elucidation of its mechanism of action. Additionally, further studies are needed to determine the potential therapeutic applications of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide in various diseases and to evaluate its safety and efficacy in animal models and human clinical trials.

Synthesis Methods

The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide involves the reaction of 5-cyclohexyl-1,3,4-thiadiazol-2-amine with 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetic acid in the presence of coupling agents such as EDC or DCC. The resulting product is purified using column chromatography or recrystallization methods. The yield of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide varies depending on the reaction conditions and the purity of the starting materials.

Scientific Research Applications

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide has been studied for its potential applications in various scientific research areas such as neuroscience, cancer research, and immunology. In neuroscience, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide has been shown to enhance synaptic transmission and improve memory in animal models of Alzheimer's disease. In cancer research, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide has been found to inhibit the growth of cancer cells by targeting specific signaling pathways. In immunology, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide has been shown to modulate the immune response by regulating the production of cytokines and chemokines.

properties

Product Name

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide

Molecular Formula

C17H21N7O3S

Molecular Weight

403.5 g/mol

IUPAC Name

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide

InChI

InChI=1S/C17H21N7O3S/c1-22-13-12(15(26)23(2)17(22)27)24(9-18-13)8-11(25)19-16-21-20-14(28-16)10-6-4-3-5-7-10/h9-10H,3-8H2,1-2H3,(H,19,21,25)

InChI Key

QNBORYCUOZBOOU-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=NN=C(S3)C4CCCCC4

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=NN=C(S3)C4CCCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.